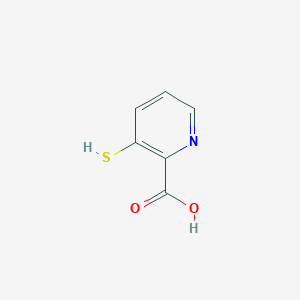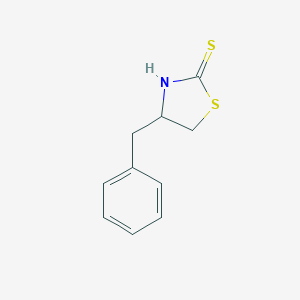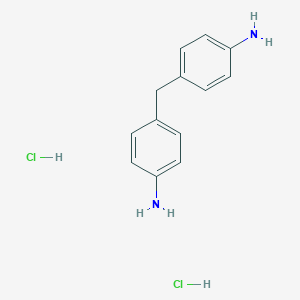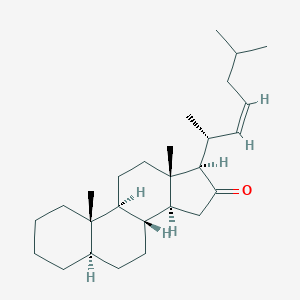
5alpha-Cholest-22-en-16-one, (Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5alpha-Cholest-22-en-16-one, (Z)- is a steroidal compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a derivative of cholesterol and has a unique structure that makes it a valuable tool for researchers.
Mechanism Of Action
The mechanism of action of 5alpha-Cholest-22-en-16-one, (Z)- is not well understood. However, it is believed to act as a modulator of various cellular processes. It is also believed to have anti-inflammatory and antioxidant properties.
Biochemical And Physiological Effects
5alpha-Cholest-22-en-16-one, (Z)- has various biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which make it a potential therapeutic agent for the treatment of inflammatory diseases. It also has antioxidant properties, which make it a potential therapeutic agent for the treatment of oxidative stress-related diseases.
Advantages And Limitations For Lab Experiments
One of the advantages of using 5alpha-Cholest-22-en-16-one, (Z)- in lab experiments is its unique structure, which makes it a valuable tool for researchers. Additionally, it is relatively easy to synthesize, which makes it readily available for use in experiments. However, one of the limitations of using 5alpha-Cholest-22-en-16-one, (Z)- is that its mechanism of action is not well understood, which makes it difficult to interpret experimental results.
Future Directions
There are several future directions for the research of 5alpha-Cholest-22-en-16-one, (Z)-. One direction is to further investigate its mechanism of action, which will provide a better understanding of its potential therapeutic applications. Another direction is to explore its potential as a drug delivery system, particularly in the treatment of cancer. Additionally, further research is needed to determine its safety and efficacy in humans.
Conclusion
5alpha-Cholest-22-en-16-one, (Z)- is a steroidal compound that has various scientific research applications. It is relatively easy to synthesize and has a unique structure that makes it a valuable tool for researchers. While its mechanism of action is not well understood, it has been shown to have anti-inflammatory and antioxidant properties. Further research is needed to determine its potential therapeutic applications and to explore its safety and efficacy in humans.
Synthesis Methods
The synthesis of 5alpha-Cholest-22-en-16-one, (Z)- can be achieved through several methods. One of the most common methods is the oxidation of cholesterol using Jones reagent. This method involves the reaction of cholesterol with a solution of chromium trioxide in sulfuric acid, which leads to the formation of 5alpha-Cholest-22-en-16-one, (Z)-. Another method involves the oxidation of cholesterol using potassium permanganate, which also leads to the formation of 5alpha-Cholest-22-en-16-one, (Z)-.
Scientific Research Applications
5alpha-Cholest-22-en-16-one, (Z)- has various scientific research applications. One of its primary uses is as a precursor for the synthesis of other steroidal compounds. It is also used in the preparation of liposomes, which are used in drug delivery systems. Additionally, it is used as a standard for the analysis of steroidal compounds in biological samples.
properties
CAS RN |
14949-13-4 |
|---|---|
Product Name |
5alpha-Cholest-22-en-16-one, (Z)- |
Molecular Formula |
C27H44O |
Molecular Weight |
384.6 g/mol |
IUPAC Name |
(5R,8R,9S,10S,13S,14S,17R)-10,13-dimethyl-17-[(Z,2R)-6-methylhept-3-en-2-yl]-1,2,3,4,5,6,7,8,9,11,12,14,15,17-tetradecahydrocyclopenta[a]phenanthren-16-one |
InChI |
InChI=1S/C27H44O/c1-18(2)9-8-10-19(3)25-24(28)17-23-21-13-12-20-11-6-7-15-26(20,4)22(21)14-16-27(23,25)5/h8,10,18-23,25H,6-7,9,11-17H2,1-5H3/b10-8-/t19-,20-,21-,22+,23+,25+,26+,27+/m1/s1 |
InChI Key |
LSZPVTKRHUBUAV-QAFAJIIISA-N |
Isomeric SMILES |
C[C@H](/C=C\CC(C)C)[C@H]1C(=O)C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCCC4)C)C |
SMILES |
CC(C)CC=CC(C)C1C(=O)CC2C1(CCC3C2CCC4C3(CCCC4)C)C |
Canonical SMILES |
CC(C)CC=CC(C)C1C(=O)CC2C1(CCC3C2CCC4C3(CCCC4)C)C |
synonyms |
(Z)-5α-Cholest-22-en-16-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



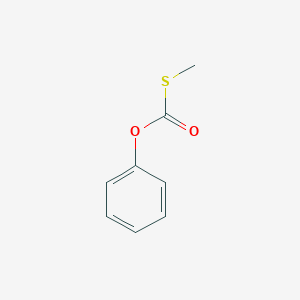
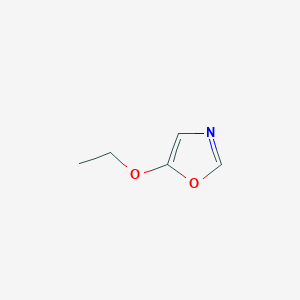
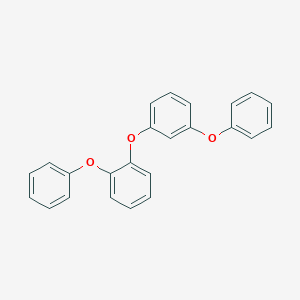
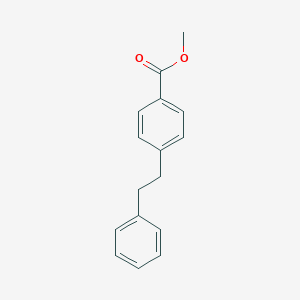
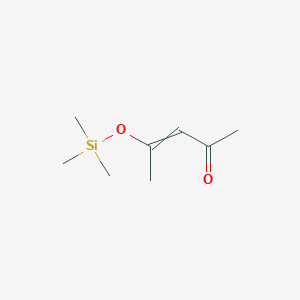
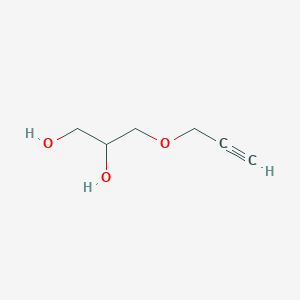

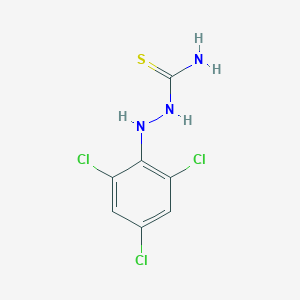
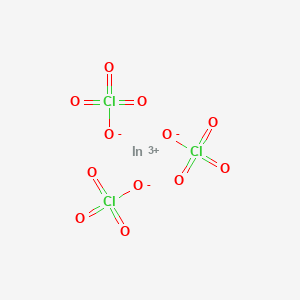
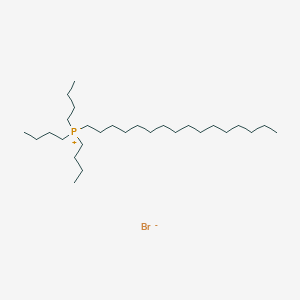
![Cyclopenta[4,5]pyrrolo[2,3-B]pyridine, 5,6,7,8-tetrahydro](/img/structure/B79126.png)
